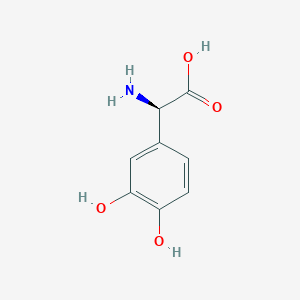

Meta-hydroxy beta nor-tyrosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3,4-dihydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m1/s1 |

InChI Key |

ZBWTWPZGSGMRTG-SSDOTTSWSA-N |

SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](C(=O)O)N)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Meta Hydroxy Beta Nor Tyrosine Analogs

Enzymatic Regiospecificity in Aromatic Hydroxylation Pathways

The selective introduction of a hydroxyl group at the meta position of the phenyl ring is a key step in the formation of these analogs. This is achieved through the action of specific enzymes that can override the typical para-hydroxylation seen in primary metabolism.

Phenylalanine hydroxylase (PAH) is a critical enzyme in the metabolism of phenylalanine, typically catalyzing its conversion to tyrosine through para-hydroxylation. nih.govwikipedia.org This reaction is the rate-limiting step in phenylalanine catabolism. nih.gov The PAH system is complex, requiring a pterin (B48896) coenzyme, tetrahydrobiopterin (B1682763) (BH4), and several enzymes for BH4 regeneration. nih.gov While PAH exhibits high fidelity for para-hydroxylation, exceptions to this rigid regiospecificity exist. For instance, tyrosine hydroxylase can produce a mixture of tyrosine and 3-hydroxyphenylalanine from phenylalanine. nih.gov

A notable enzyme in the context of atypical isomer production is a phenylalanine meta-hydroxylase (Phe3H) discovered in Streptomyces coeruleorubidus. This enzyme demonstrates efficient and regiospecific generation of meta-l-tyrosine from phenylalanine. nih.govdocumentsdelivered.com Isotopic labeling studies with this enzyme have revealed mechanistic details that differ from the established mechanism for phenylalanine para-hydroxylase, suggesting that it may not operate through a conventional NIH shift mechanism. nih.govdocumentsdelivered.com The synthetic utility of Phe3H has been expanded to include the regiospecific hydroxylation of fluorinated phenylalanine analogues. nih.govdocumentsdelivered.com

| Enzyme | Organism | Typical Reaction | Atypical Product(s) |

| Phenylalanine Hydroxylase (PAH) | Mammals | Phenylalanine → Tyrosine (para-hydroxylation) | - |

| Tyrosine Hydroxylase (TyrH) | Mammals | Tyrosine → DOPA | 3-hydroxyphenylalanine |

| Phenylalanine 3-Hydroxylase (Phe3H) | Streptomyces coeruleorubidus | Phenylalanine → meta-l-tyrosine (meta-hydroxylation) | - |

Cytochrome P450 (CYP) monooxygenases are a versatile family of heme-containing enzymes known to catalyze the oxidation of a wide range of substrates, including amino acids. rsc.orgresearchgate.net These enzymes are involved in various metabolic pathways, including the biosynthesis of secondary metabolites. rsc.org In the context of aromatic amino acid modification, P450s can catalyze reactions such as hydroxylation, epoxidation, and phenolic coupling. rsc.org

Protein engineering efforts have been employed to alter the substrate specificity and catalytic activity of P450 enzymes to enable aromatic hydroxylation. For example, mutagenesis of specific residues in the active site of a CYP enzyme has been shown to facilitate the aromatic oxidation of substrates that are not typically hydroxylated by the wild-type enzyme. nih.govnih.gov These engineered P450s can produce a mixture of ortho-, meta-, and para-hydroxylated products. nih.gov

An alternative pathway for the metabolism of phenylalanine involves transamination to phenylpyruvate. nih.govnih.gov This route is generally less significant than the direct hydroxylation pathway but becomes more prominent when phenylalanine levels are high. nih.gov The initial step is catalyzed by phenylalanine transaminase, which converts phenylalanine to phenylpyruvic acid. nih.govnih.gov This intermediate can then undergo further metabolic conversions. While this pathway is primarily associated with the catabolism of excess phenylalanine, the resulting phenylpyruvate or its hydroxylated derivatives could potentially serve as precursors for the biosynthesis of meta-hydroxy beta nor-tyrosine analogs through subsequent enzymatic modifications.

Stereoselective Beta-Hydroxylation Mechanisms

The introduction of a hydroxyl group at the beta-carbon of the amino acid side chain with precise stereocontrol is another crucial step in the formation of this compound analogs.

Enzymatic synthesis of β-hydroxy-α-amino acids is an attractive approach due to the high selectivity and environmentally benign nature of biocatalysis. nih.govnih.gov A key class of enzymes involved in this process is the 2-oxoglutarate-dependent hydroxylases. nih.gov These enzymes catalyze the hydroxylation of amino acids in a highly regioselective and stereoselective manner. nih.govnih.gov For example, a novel amino acid hydroxylase from Sulfobacillus thermotolerans Y0017 has been identified to catalyze the threo-β-selective hydroxylation of L-histidine and L-glutamine. nih.gov The stereospecificity of these reactions is achieved by the precise orientation of the amino acid substrate within the enzyme's active site, allowing for the abstraction of a specific β-hydrogen. pnas.org

Microorganisms and plants have evolved diverse biosynthetic pathways for the production of β-hydroxylated amino acids, which are often incorporated into a variety of natural products with significant biological activities. nih.gov The presence of a β-amino acid moiety can confer increased stability to peptides compared to those composed solely of α-amino acids. researchgate.net

One important enzyme family in the biosynthesis of β-hydroxylated non-standard amino acids is the L-threonine transaldolases (TTAs). nih.govresearchgate.net These enzymes exhibit a broad substrate scope and can be utilized for the bioproduction of various β-OH-nsAAs. nih.govresearchgate.net Research into TTAs has revealed a high level of sequence diversity within this enzyme family, with different members showing varying affinities for L-threonine and different substrate specificities. nih.govresearchgate.net

| Enzyme Family | Reaction Type | Key Features |

| 2-Oxoglutarate-dependent Hydroxylases | Stereoselective β-hydroxylation of amino acids | High regioselectivity and stereoselectivity. |

| L-Threonine Transaldolases (TTAs) | Transaldol reaction for β-OH-nsAA biosynthesis | Broad substrate scope, high sequence diversity. |

Non-Enzymatic Generation of Hydroxylated Amino Acids in Biological Systems

In biological systems, the generation of hydroxylated amino acids is not exclusively mediated by enzymatic processes. A significant pathway for their formation involves non-enzymatic reactions, primarily driven by cellular metabolic byproducts. These reactions can lead to the modification of standard amino acids, creating atypical or non-proteinogenic versions. This process is particularly relevant for aromatic amino acids, where the addition of a hydroxyl group to the aromatic ring can occur at various positions, leading to a diversity of isomers with distinct properties from their canonical counterparts.

Reactive Oxygen Species-Mediated Hydroxylation of Aromatic Rings

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, generated as natural byproducts of cellular respiration and other metabolic processes. nih.gov When cellular antioxidant defenses are overwhelmed, these species can react with and damage various biomolecules, including proteins. nih.gov Aromatic amino acids are particularly susceptible to attack by potent ROS, most notably the hydroxyl radical (•OH). nih.govmdpi.com

The hydroxylation of an aromatic ring by a hydroxyl radical is a rapid, non-specific process. nih.gov The reaction mechanism typically begins with the addition of the •OH radical to the aromatic ring of an amino acid like phenylalanine, forming a highly reactive hydroxyphenylalanine radical intermediate. nih.gov This unstable intermediate can then be converted into a stable hydroxylated product. nih.gov Other reactive species, such as peroxynitrite (ONOO⁻), which is formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (•O₂⁻), can also contribute to the non-enzymatic hydroxylation of aromatic amino acids. nih.govnih.gov This direct chemical modification results in the formation of hydroxylated derivatives that are not encoded in the genome. nih.gov

Table 1: Key Reactive Species and Their Role in Aromatic Amino Acid Hydroxylation

| Reactive Species | Chemical Formula | Primary Source in Biological Systems | Effect on Aromatic Amino Acids |

|---|---|---|---|

| Hydroxyl Radical | •OH | Fenton and Haber-Weiss reactions involving H₂O₂ and transition metals. nih.gov | Directly hydroxylates aromatic rings, leading to isomers like m-tyrosine and o-tyrosine from phenylalanine. nih.gov |

| Peroxynitrite | ONOO⁻ | Reaction between superoxide (•O₂⁻) and nitric oxide (•NO). nih.gov | Potent oxidizing and nitrating agent that can also generate hydroxylated amino acid products. nih.govnih.gov |

| Superoxide Anion | •O₂⁻ | Mitochondrial electron transport chain; enzymatic reactions (e.g., NADPH oxidase). nih.gov | Precursor to more reactive species like H₂O₂ and ONOO⁻. nih.gov |

Oxidative Stress-Induced Formation of Atypical Amino Acids

Oxidative stress describes a state of imbalance between the production of reactive species and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage. nih.gov Under such conditions, the non-enzymatic hydroxylation of phenylalanine can occur, yielding atypical isomers of tyrosine. nih.gov While the standard enzymatic hydroxylation of phenylalanine by phenylalanine hydroxylase exclusively produces para-tyrosine (p-tyrosine), the radical-mediated reactions under oxidative stress are less specific. nih.govnih.gov

The reaction of hydroxyl radicals with phenylalanine produces not only p-tyrosine but also significant amounts of meta-tyrosine (m-tyrosine) and ortho-tyrosine (o-tyrosine). nih.gov The formation of these atypical isomers, particularly m-tyrosine and o-tyrosine, is widely considered a biomarker for in vivo oxidative stress and ROS-mediated damage. nih.gov Unlike p-tyrosine, which is a fundamental building block for proteins, these atypical isomers are generally not incorporated into proteins during translation and can accumulate in tissues, reflecting the extent of oxidative damage. nih.govwikipedia.org

Table 2: Comparison of Phenylalanine Hydroxylation Mechanisms

| Feature | Enzymatic Hydroxylation | Non-Enzymatic Hydroxylation (Oxidative Stress) |

|---|---|---|

| Primary Catalyst | Phenylalanine hydroxylase enzyme. nih.gov | Hydroxyl radicals (•OH), peroxynitrite (ONOO⁻). nih.gov |

| Specificity | Highly regiospecific; acts exclusively on carbon 4 of the phenyl ring. nih.gov | Non-specific; attacks multiple positions on the phenyl ring. nih.gov |

| Primary Product(s) | para-Tyrosine (p-Tyrosine). nih.gov | A mixture of ortho-Tyrosine, meta-Tyrosine, and para-Tyrosine. nih.gov |

| Biological Condition | Normal physiological metabolism. nih.gov | Oxidative stress, exposure to ionizing radiation. nih.gov |

Genetic and Evolutionary Perspectives on Novel Amino Acid Biosynthesis

While many atypical amino acids are byproducts of cellular damage, some organisms have evolved specific genetic pathways to synthesize them. The study of these pathways provides insight into the evolution of metabolic diversity and the adaptation of organisms to specific niches. The biosynthesis of novel amino acids can arise from the modification of existing enzyme structures or through the evolution of entirely new catalytic functions.

Research has identified specific enzymes in microorganisms that catalyze unusual reactions, such as the meta-hydroxylation of aromatic rings. For example, a Phenylalanine 3-hydroxylase (Phe3H) has been characterized from Streptomyces coeruleorubidus. researchgate.net This enzyme specifically catalyzes the synthesis of meta-tyrosine from phenylalanine, a reaction not typically observed in primary metabolism. researchgate.net Mutagenesis studies of this enzyme revealed that specific amino acid residues within its active site (Cys187 and Thr202) are critical for directing hydroxylation to the C-3 (meta) position rather than the C-4 (para) position of the phenyl ring. researchgate.net This discovery demonstrates a clear genetic basis for the production of a non-canonical amino acid.

From an evolutionary standpoint, the development of pathways for novel amino acid biosynthesis can be driven by selective pressures. Adaptive laboratory evolution (ALE) experiments have shown that microbial populations can evolve new traits for amino acid production and transport when placed under specific selective pressures. nih.govresearchgate.net In these experiments, synthetic co-cultures of bacteria dependent on mutual amino acid cross-feeding showed improved growth rates over time. nih.gov Genomic sequencing revealed mutations in genes related to amino acid transport and biosynthesis, demonstrating how new production capabilities can evolve. nih.govresearchgate.net Furthermore, analysis of amino acid biosynthetic pathways across different organisms suggests that environmental and nutritional stress can exert evolutionary pressure on the amino acid composition of the enzymes themselves, potentially as a mechanism to conserve scarce amino acids. oup.com

Table 3: Examples of Genetic and Evolutionary Mechanisms for Novel Amino Acid Biosynthesis

| Mechanism | Example | Key Findings | Significance |

|---|---|---|---|

| Enzymatic Specificity | Phenylalanine 3-hydroxylase (Phe3H) in Streptomyces. researchgate.net | Catalyzes the specific formation of meta-tyrosine from phenylalanine. Active site residues determine meta-regiospecificity. researchgate.net | Demonstrates a genetically encoded pathway for a non-canonical amino acid, distinct from non-enzymatic damage pathways. |

| Adaptive Laboratory Evolution | Co-cultures of auxotrophic Corynebacterium glutamicum. nih.govresearchgate.net | Evolution led to mutations enhancing amino acid transport and production, increasing community growth rate. nih.gov | Illustrates how new metabolic capabilities related to amino acids can be rapidly evolved under selection. |

| Pathway Composition Bias | Tryptophan synthetase lacking tryptophan residues. oup.com | Enzymes in a specific amino acid's biosynthetic pathway may be evolutionarily biased against using that same amino acid. oup.com | Suggests an evolutionary strategy to maintain enzyme production even when the end-product amino acid is scarce. |

Synthetic Methodologies and Chemical Biology Applications

Stereocontrolled Chemical Synthesis of Meta-hydroxy Beta Nor-tyrosine Analogs

Chemical synthesis offers a versatile platform for producing a wide array of this compound analogs with specific stereochemical configurations. These methods often involve sophisticated strategies for introducing functional groups onto the aromatic ring and the amino acid backbone.

Achieving selective hydroxylation at the meta position of a phenylalanine or tyrosine derivative is a key step. While direct functionalization of aromatic rings can be challenging due to the high stability of the ring, several methods have been explored. acs.org

Non-enzymatic hydroxylation of phenylalanine can occur under conditions of oxidative stress, where reactive oxygen species like hydroxyl radicals attack the phenyl ring. acs.org This process, however, typically results in a mixture of ortho, meta, and para isomers, necessitating chromatographic separation. Peroxynitrite has also been shown to hydroxylate and nitrate (B79036) phenylalanine and tyrosine, yielding a mixture of products including m-tyrosine. acs.orgmdpi.com

More controlled chemical approaches often rely on directing groups to guide the hydroxylation to the desired position. Synthetic nonheme oxoiron(IV) complexes have been studied as mimics of natural hydroxylating enzymes, capable of selectively hydroxylating arene-containing amino acids. acs.org These methods provide inspiration for developing catalysts that can achieve site-specific aromatic C-H functionalization.

Table 1: Comparison of Aromatic Hydroxylation Methods

| Method | Reagents/Catalyst | Selectivity | Remarks |

|---|---|---|---|

| Oxidative Stress | Hydroxyl Radicals | Low (mixture of o-, m-, p-isomers) | Non-specific, mimics biological damage. acs.org |

| Peroxynitrite Reaction | Peroxynitrite (ONOO⁻) | Low | Yields nitrated and hydroxylated products. mdpi.com |

| Biomimetic Catalysis | Synthetic Oxoiron(IV) Complexes | Potentially High | Aims to replicate enzyme selectivity. acs.org |

The introduction of a hydroxyl group at the beta-position of the amino acid carbon backbone with stereocontrol is crucial for synthesizing the target compound. Numerous methods have been developed for the asymmetric synthesis of β-hydroxy α-amino acids, and these principles can be adapted for β-amino acid targets.

A prominent strategy is the asymmetric aldol (B89426) reaction between a glycine (B1666218) equivalent (often a glycine Schiff base) and an aldehyde. acs.orgacs.orgnih.govnih.gov The use of chiral catalysts, such as Cinchona alkaloid-derived ammonium (B1175870) salts or zinc-ProPhenol complexes, can direct the stereochemical outcome of the reaction, leading to either syn or anti diastereomers with high enantiomeric excess. acs.orgnih.gov For instance, Brønsted base catalysis has been successfully employed for the highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids from glycine imine derivatives. acs.orgnih.gov

Another powerful approach is the dynamic kinetic asymmetric hydrogenation of α-amino-β-keto esters. nih.govnih.gov This method uses ruthenium or iridium catalysts with chiral phosphine (B1218219) ligands to reduce the keto group to a hydroxyl group, simultaneously setting two adjacent stereocenters with high diastereoselectivity and enantioselectivity. nih.govnih.gov

Table 2: Key Asymmetric Methods for Beta-Hydroxylation

| Reaction Type | Catalyst/Auxiliary | Key Features | Typical Products |

|---|---|---|---|

| Asymmetric Aldol Reaction | Chiral Phase-Transfer Catalysts, Zinc-ProPhenol | Direct C-C bond formation, tunable diastereoselectivity. acs.orgnih.gov | syn or anti β-hydroxy α-amino acids. acs.orgnih.gov |

| Asymmetric Hydrogenation | Ru- or Ir-Chiral Phosphine Complexes | Dynamic kinetic resolution, high diastereo- and enantioselectivity. nih.govnih.gov | syn or anti β-hydroxy α-amino acid derivatives. nih.govnih.gov |

| Mukaiyama Aldol Reaction | Chiral Diphenyloxazinone Glycine Template | Utilizes a chiral auxiliary for stereocontrol. nih.gov | Highly functionalized amino acids. nih.gov |

The total synthesis of complex derivatives of this compound requires a multi-step approach that combines aromatic functionalization, side-chain construction, and stereochemical control. A plausible synthetic route could involve the initial synthesis of a protected m-tyrosine precursor, followed by transformations to construct the beta-hydroxy, beta-amino acid backbone.

For example, a synthesis could commence with a protected phenylalanine derivative. A regioselective aromatic hydroxylation step would introduce the meta-hydroxyl group. Subsequently, the alpha-amino acid could be converted to a beta-amino acid. This transformation is a key step in defining the "nor-tyrosine" structure as a beta-amino acid analog. Finally, an asymmetric hydroxylation or an equivalent stereocontrolled reaction would install the beta-hydroxyl group on the side chain. The synthesis of β-phenylalanine derivatives (β-PAD) has been explored extensively, providing a toolbox of reactions that can be applied to more complex targets. nih.govtandfonline.com These syntheses often serve as precursors for molecules with therapeutic potential, such as those targeting Alzheimer's disease. nih.gov

Biocatalytic Production and Enzyme Engineering

Biocatalysis offers an environmentally benign and highly selective alternative to chemical synthesis. The use of enzymes or whole-cell systems can overcome many of the challenges associated with chemo- and stereoselectivity.

Enzyme engineering has enabled the development of biocatalysts with novel specificities and enhanced activities, which are directly applicable to the synthesis of this compound.

Hydroxylation: For selective aromatic hydroxylation, phenylalanine-3-hydroxylase (Phe3H) is a key enzyme. A Phe3H from Streptomyces coeruleorubidus has been shown to be an efficient enzyme for the production of meta-tyrosine from L-phenylalanine. nih.gov Fe(II)/α-ketoglutarate-dependent dioxygenases represent another important class of enzymes that can be engineered to catalyze challenging C-H oxyfunctionalization reactions on amino acid substrates. mdpi.combakerlab.org These enzymes have been successfully used for the hydroxylation of various amino acids, including phenylalanine, lysine, and proline. mdpi.commdpi.com

Aminomutation: The conversion of an α-amino acid to a β-amino acid is catalyzed by aminomutases. acs.orgnih.govnih.govacs.org A specific subset of these enzymes utilizes a 4-methylideneimidazole-5-one (MIO) cofactor and can convert aromatic α-amino acids like tyrosine into their corresponding β-isomers. acs.orgnih.govnih.govacs.org The tyrosine aminomutase (TAM) from the C-1027 enediyne biosynthetic pathway is a well-studied example that catalyzes the formation of (S)-β-tyrosine. nih.gov Engineering these aminomutases could allow for the conversion of m-tyrosine to β-m-tyrosine, a key intermediate for the target molecule.

Table 3: Engineered Enzymes for Key Synthetic Steps

| Enzyme Class | Function | Example | Substrate | Product |

|---|---|---|---|---|

| Aromatic Amino Acid Hydroxylase | Aromatic C-H Hydroxylation | Phenylalanine-3-hydroxylase (Phe3H) nih.gov | L-Phenylalanine | L-m-Tyrosine nih.gov |

| Fe(II)/α-KG Dioxygenase | C-H Hydroxylation | VioC (Arginine Hydroxylase) mdpi.com | Arginine | 3-hydroxy-arginine mdpi.com |

| Aminomutase | α- to β-Amino Acid Conversion | Tyrosine Aminomutase (TAM) nih.gov | L-Tyrosine | (S)-β-Tyrosine nih.gov |

| Threonine Aldolase (B8822740) | Beta-Hydroxylation | L-Threonine Aldolase (LTA) acs.org | Glycine + Aldehyde | β-hydroxy α-amino acid acs.org |

Whole-cell biotransformation utilizes intact microbial cells (e.g., E. coli or Pseudomonas putida) that have been genetically engineered to express one or more enzymes in a desired metabolic pathway. nih.govnih.govresearchgate.netresearchgate.net This approach is often more cost-effective and robust than using isolated enzymes, as the cells provide a stable environment for the enzymes and can handle cofactor regeneration internally. nih.govnih.gov

For the production of a complex molecule like this compound, a whole-cell catalyst could be engineered to express a multi-enzyme cascade. For example, a strain of E. coli could be engineered to express:

A phenylalanine-3-hydroxylase to convert a phenylalanine feedstock to m-tyrosine.

An aminomutase to convert m-tyrosine to its β-amino acid form.

A hydroxylase or an aldolase to install the β-hydroxyl group.

Such synthetic biology approaches allow for the production of non-standard amino acids from simple carbon sources like glucose. nih.govchemrxiv.org By optimizing expression levels of the constituent enzymes and engineering the host's metabolic pathways, it is possible to achieve high yields and titers of the desired product in a sustainable manner. nih.govresearchgate.net

Chemoenzymatic Synthetic Routes for Amino Acid Analogs

A variety of enzymes, particularly those involved in C-C bond formation, have been discovered and engineered for the biocatalytic synthesis of β-hydroxy-α-amino acids (β-HAAs). tandfonline.com These enzymes provide exquisite control over stereochemistry, enabling the creation of two adjacent stereocenters with high selectivity. tandfonline.com Key enzyme classes utilized in these synthetic routes include aldolases, transaldolases, and hydroxylases.

Aldolase- and Transaldolase-Catalyzed Synthesis:

Threonine aldolases and transaldolases are powerful tools for the asymmetric synthesis of β-HAAs. These enzymes catalyze the reversible aldol addition of glycine (or a similar donor) to a wide range of aldehydes. acs.org This approach is highly valued as it can generate the desired products with two stereogenic centers in a single step. tandfonline.com

For instance, L-threonine transaldolase ObiH has been used in a scalable whole-cell platform to synthesize a diverse array of nonstandard β-hydroxy-α-amino acids from various aromatic, aliphatic, and heterocyclic aldehydes. nih.gov Similarly, recombinant L-threonine aldolase (LTA) and D-threonine aldolase (DTA) have been overexpressed and used for the preparative-scale synthesis of compounds like 3-hydroxyleucine, a component of many antibiotics. acs.org These enzymatic reactions can be kinetically controlled by using an excess of the glycine donor and limiting the reaction time to favor the formation of the desired diastereomer. acs.org

| Enzyme Class | Example Enzyme | Substrates | Product Type | Key Feature |

| Threonine Aldolase | L-Threonine Aldolase (LTA) | Glycine + Aldehydes | erythro-β-hydroxy-α-L-amino acid | Kinetically controlled synthesis yields high diastereoselectivity. acs.org |

| Threonine Aldolase | D-Threonine Aldolase (DTA) | Glycine + Aldehydes | threo-β-hydroxy-α-D-amino acids | Requires Mg²⁺ as a cofactor. acs.org |

| Threonine Transaldolase | ObiH | L-Threonine + Aldehydes | β-hydroxy-α-amino acids | Effective in whole-cell systems for broad substrate scope. nih.gov |

| Serine Hydroxymethyltransferase (SHMT) | SHMT | Glycine + Aldehydes | L-erythro diastereomers (with aliphatic aldehydes) | An aldolase that provides preferential stereoisomers. nd.edugoogle.com |

Hydroxylase-Catalyzed Synthesis:

Direct hydroxylation of amino acids at the β-position offers another chemoenzymatic strategy. This approach is particularly valuable as the reaction is often irreversible and highly regio- and stereoselective. nih.gov A novel amino acid hydroxylase from Sulfobacillus thermotolerans was identified that catalyzes the asymmetric hydroxylation of various L-amino acids to produce L-threo-β-hydroxy-α-amino acids. nih.gov

In the biosynthesis of the glycopeptide antibiotic balhimycin, the formation of the nonproteinogenic amino acid β-hydroxytyrosine (β-HT) is essential. nih.gov This process involves a cytochrome P450 monooxygenase, OxyD, which is believed to hydroxylate a tyrosine residue that is bound to a nonribosomal peptide synthetase (NRPS). nih.gov The inactivation of the oxyD gene prevents the formation of β-HT, confirming its critical role in this biosynthetic pathway. nih.gov

Other Chemoenzymatic Strategies:

Beyond direct synthesis, chemoenzymatic approaches can be used to produce more complex derivatives. A method has been developed for producing peptide β-lactones by contacting a β-hydroxy-α-amino acid with a non-ribosomal protein synthetase in the presence of ATP and an aryl carrier protein. google.com This demonstrates the integration of an enzymatically produced amino acid analog into a subsequent enzymatic cascade to build a complex molecular scaffold. google.com Furthermore, phenylalanine aminomutase (PAM), a MIO-dependent enzyme, has been redesigned through computational methods to catalyze the amination of trans-p-hydroxycinnamic acid to produce both (R)- and (S)-β-tyrosine, showcasing how enzyme engineering can expand the synthetic toolbox for creating valuable non-canonical amino acids from lignin-derived precursors. mdpi.commdpi.com

Preparation of Derivatized Analogs for Mechanistic Probes

Derivatized amino acid analogs are invaluable tools for elucidating enzyme mechanisms. By systematically altering the electronic and steric properties of an amino acid found in an enzyme's active site, researchers can probe its specific role in catalysis, such as proton-coupled electron transfer (PCET) or the stabilization of intermediates. nih.govacs.org Tyrosine, with its redox-active phenol (B47542) side chain, is a frequent subject of such investigations, and its derivatized analogs have been crucial in understanding the function of numerous oxidases. nih.govacs.org

The genetic incorporation of unnatural amino acid analogs into proteins allows for precise, site-specific modifications that are not possible with traditional mutagenesis. nih.gov This technique has been used to replace key tyrosine residues with analogs featuring altered phenol ring pKa and reduction potentials. nih.govacs.org For example, halogenated tyrosines (e.g., 3-fluoro-tyrosine, 3,5-difluoro-tyrosine) can be incorporated to serve as spectroscopic probes. nih.gov The fluorine atoms minimally perturb the analog's size but significantly alter its electronic properties and introduce a unique spectroscopic handle (¹⁹F) for NMR and electron paramagnetic resonance (EPR) studies. nih.gov

Applications in Studying Enzyme Mechanisms:

In the study of verruculogen (B192650) synthase (FtmOx1), an iron(II)- and 2-oxoglutarate-dependent oxygenase, noncanonical tyrosine analogs were used to resolve conflicting hypotheses about the roles of two active site tyrosines, Tyr224 and Tyr68. nih.gov By replacing these residues with fluorinated tyrosine analogs, researchers could definitively identify Tyr68 as the hydrogen atom donor in the final step of endoperoxide installation. nih.gov The tyrosyl radicals that formed on the fluorinated analogs at position 68 exhibited distinct, shifted absorption and ¹⁹F-coupled EPR spectra, providing unambiguous evidence for its direct role in the catalytic cycle. nih.gov

Similarly, the role of a conserved tyrosine in models of cytochrome c oxidase was investigated by incorporating a series of tyrosine analogs with progressively decreasing pKa values. nih.govacs.org This established a linear relationship between the phenol ring's pKa (its ability to donate a proton) and the enzyme's oxidase activity. nih.govacs.org These experiments demonstrated that enhancing the proton-donating ability of the tyrosine residue can augment enzymatic activity beyond that of the natural amino acid. nih.gov The halogenated analogs also served as conclusive spectroscopic probes to identify the location of a tyrosyl radical generated during the reaction. nih.govacs.org

| Tyrosine Analog | Key Property Modification | Application as Mechanistic Probe | Findings |

| 3-Fluoro-Tyrosine (3-FY) | Lowered pKa, increased reduction potential; ¹⁹F NMR/EPR handle | Incorporated into FtmOx1 to identify H-atom donor. nih.gov | Confirmed Tyr68 as the radical-harboring residue through perturbed EPR spectra. nih.gov |

| 3,5-Difluoro-Tyrosine (3,5-F₂Y) | Further lowered pKa and increased reduction potential | Used in oxidase models to probe the role of proton donation. nih.govacs.org | Established a linear correlation between lower pKa and increased oxidase activity. nih.gov |

| Amino-Phenylalanine | Lacks hydroxyl group; cannot form a tyrosyl radical | Used as a negative control in FtmOx1 variants. nih.gov | Replacement of Tyr68 with Phe diverted the reaction to an alternative product, confirming Tyr68's essential role. nih.gov |

These studies highlight how the preparation and site-specific incorporation of derivatized amino acid analogs serve as a powerful strategy. They allow for the precise dissection of catalytic mechanisms, providing insights into the roles of individual residues in substrate positioning, radical stabilization, and proton/electron transfer events that would be difficult to obtain through other methods. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating meta-hydroxy beta nor-tyrosine from complex matrices and for its quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are powerful tools utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development is critical to achieve optimal separation and detection.

Method Development: The separation of this compound, an amino acid derivative, can be effectively achieved using reversed-phase HPLC. cuni.cz The choice of a suitable stationary phase, such as a C18 column, is crucial for retaining the polar analyte. The mobile phase composition is optimized to ensure good peak shape and resolution. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities.

Diverse Detection Modes: Several detection modes can be coupled with HPLC for the analysis of this compound, each offering different levels of selectivity and sensitivity.

UV-Vis Detection: This is a common and robust detection method. This compound, containing a phenolic ring, exhibits absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. analis.com.my The wavelength of maximum absorbance (λmax) is selected for monitoring the elution of the compound, ensuring high sensitivity.

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. While native fluorescence of this compound may be limited, derivatization with a fluorescent tag can significantly improve detection limits.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of selectivity and structural information. nih.gov MS detection allows for the determination of the molecular weight of the analyte and provides fragmentation patterns that can confirm its identity.

Table 1: Illustrative HPLC Methods for Amino Acid Analysis Applicable to this compound

| Parameter | Method A (Reversed-Phase) | Method B (HILIC) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | HILIC (e.g., 3.0 x 100 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 20 mM Ammonium (B1175870) Formate (pH 3) in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B in 20 min | 95% to 50% B in 15 min |

| Flow Rate | 1.0 mL/min | 0.6 mL/min |

| Detection | UV at 280 nm | Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL | 5 µL |

This table presents generalized HPLC conditions often used for amino acid analysis and can be adapted for this compound. Actual parameters would require specific method development and validation. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Since this compound is a non-volatile amino acid, chemical derivatization is a necessary prerequisite for its analysis by GC-MS. sigmaaldrich.com

Derivatization: The primary goal of derivatization is to convert the polar functional groups (hydroxyl, amino, and carboxyl groups) of this compound into less polar, more volatile, and thermally stable derivatives. jfda-online.com A common and effective method is silylation , which involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. nih.govunina.it This process replaces the active hydrogens on the polar groups with TMS groups, significantly increasing the volatility of the compound. semanticscholar.org

GC-MS Analysis: Once derivatized, the volatile TMS-derivative of this compound can be introduced into the GC system. The separation is typically performed on a capillary column with a nonpolar stationary phase. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of different components in the sample based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the confident identification of the derivatized this compound. nih.govbrjac.com.br

Table 2: Common Silylation Reagents for GC-MS Derivatization of Amino Acids

| Reagent | Abbreviation | Target Functional Groups | Byproducts |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH | N-methyltrifluoroacetamide |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH | N-methyltrifluoroacetamide |

This table outlines common silylation reagents used to create volatile derivatives of polar compounds like this compound for GC-MS analysis. unina.it

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species and for the separation of isomers, including enantiomers. creative-proteomics.com Given that this compound possesses a chiral center, CE is an invaluable tool for resolving its stereoisomers.

Chiral Resolution: The separation of enantiomers in CE is achieved by adding a chiral selector to the background electrolyte. chromatographyonline.com Chiral selectors are chiral molecules that interact diastereomerically with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and, consequently, their separation. researchgate.net

Commonly used chiral selectors for the separation of amino acid enantiomers include:

Cyclodextrins (CDs): These are cyclic oligosaccharides that have a chiral cavity. nih.gov Enantiomers can form inclusion complexes with the cyclodextrin, and differences in the stability of these complexes lead to their separation. mdpi.comsigmaaldrich.com

Macrocyclic Antibiotics: Antibiotics such as vancomycin (B549263) can also be used as chiral selectors due to their complex stereochemistry and multiple interaction sites. nih.gov

Chiral Ligand-Exchange: In this approach, a metal ion and a chiral ligand are added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral ligand and metal ion, which have different mobilities. chromatographyonline.com

The development of a CE method for the chiral resolution of this compound would involve optimizing the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage to achieve baseline separation of the enantiomers.

Table 3: Chiral Selectors for Capillary Electrophoresis of Amino Acid Enantiomers

| Chiral Selector Class | Example | Principle of Separation |

|---|---|---|

| Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin | Formation of diastereomeric inclusion complexes with differing stabilities. researchgate.net |

| Macrocyclic Antibiotics | Vancomycin | Multiple chiral recognition sites leading to differential interactions. nih.gov |

| Chiral Crown Ethers | 18-Crown-6-tetracarboxylic acid | Formation of host-guest complexes with the protonated amino group. nih.gov |

This table provides examples of chiral selectors that can be employed in capillary electrophoresis for the enantiomeric resolution of chiral amino acids like this compound.

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, including the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectroscopy provide a wealth of information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the aliphatic side chain (at the α and β carbons), and the protons of the amino and hydroxyl groups. The splitting patterns (e.g., doublets, triplets, multiplets) of these signals provide information about the number of neighboring protons. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon skeleton. researchgate.net

Stereochemical Assignment: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of the chiral centers. By observing through-space interactions between protons, the spatial proximity of different groups can be established, which can help in assigning the syn or anti configuration of the α-amino and β-hydroxyl groups.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for a Tyrosine-like Structure

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.7 - 7.2 | Multiplet |

| α-H | ~4.0 | Doublet of doublets |

| β-H | ~5.0 | Multiplet |

This table presents predicted ¹H NMR chemical shifts for a structure analogous to this compound, based on data for similar compounds like tyrosine. bmrb.io Actual values would need to be determined experimentally.

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for a Tyrosine-like Structure

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxyl C=O | ~175 |

| Aromatic C-O | ~156 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C | ~128 |

| α-C | ~57 |

| β-C | ~73 |

This table provides predicted ¹³C NMR chemical shifts for a structure analogous to this compound, based on data for tyrosine. bmrb.io Experimental verification is required for precise assignments.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. researchgate.netnih.gov

Molecular Identity: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of this compound with a high degree of confidence.

Fragmentation Patterns (MS/MS): Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of water (H₂O) from the β-hydroxyl group, the loss of the carboxyl group (as CO₂), and cleavage of the Cα-Cβ bond. The fragmentation of β-hydroxy amino acids can yield diagnostic neutral losses that help in identifying this structural motif. acs.orgresearchgate.net The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule. nih.gov

Table 6: Expected Key Fragment Ions in the MS/MS Spectrum of Protonated this compound ([M+H]⁺)

| m/z of Fragment Ion | Proposed Neutral Loss | Structural Information |

|---|---|---|

| [M+H - H₂O]⁺ | Loss of water | Indicates the presence of a hydroxyl group. |

| [M+H - COOH]⁺ | Loss of the carboxylic acid group | Characteristic of amino acids. |

| [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide | Provides information about the side chain. |

This table outlines the expected major fragmentation pathways for protonated this compound in a tandem mass spectrometry experiment, which are crucial for its structural confirmation.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a powerful tool for the non-destructive analysis of molecular structures. frontiersin.org These techniques provide a unique molecular "fingerprint" by probing the vibrational energy states of molecules. frontiersin.org For positional isomers like the variants of tyrosine, these methods are crucial for differentiating structures and studying their conformational properties. nih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration induces a change in the molecule's dipole moment. mt.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), and a Raman signal is produced when a vibration causes a change in the molecule's polarizability. mt.com These two methods are often complementary; vibrations that are strong in IR spectra may be weak in Raman spectra, and vice versa. mt.com

In the study of meta-tyrosine (m-tyrosine), a structural isomer of tyrosine, computational and experimental vibrational spectroscopy have been combined to provide detailed insights. uci.edu Theoretical calculations, such as Density Functional Theory (DFT), are used to predict stable conformers and simulate their corresponding vibrational spectra. These simulations are then compared with experimentally measured Raman and IR spectra to assign specific vibrational modes to functional groups and understand the molecule's conformational landscape. uci.edu

For instance, studies on tyrosine isomers utilize Ultraviolet Resonance Raman (UVRR) spectroscopy to selectively enhance vibrational modes coupled to electronic transitions in the aromatic side-chain, providing detailed information on structure and dynamics. uci.edunih.gov While IR spectra can be complicated by the presence of water in biological samples, Raman spectroscopy is less affected by water, making it highly suitable for aqueous environments. uci.edu

Table 1: Example of Vibrational Mode Assignments for Aromatic Amino Acid Isomers This table is illustrative and based on typical findings in vibrational studies of tyrosine and its isomers.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Description |

|---|---|---|---|

| Phenolic Ring Breathing | 830 - 850 | Raman | Symmetric stretching of the benzene (B151609) ring. |

| C=O Stretch (Carboxyl) | 1650 - 1750 | IR | Stretching vibration of the carbonyl group. |

| N-H Bending (Amine) | 1580 - 1650 | IR | Bending motion of the primary amine group. |

| C-O Stretch (Phenolic) | 1200 - 1300 | IR / Raman | Stretching of the carbon-oxygen bond in the phenol (B47542) group. |

Transient infrared spectroscopy has also been employed to identify the vibrational markers of short-lived radical intermediates of tyrosine, which are crucial in many biological charge transfer processes. nih.gov This highlights the sensitivity of vibrational techniques in studying not just stable molecules but also their reactive forms. nih.gov

Methodological Innovations in Trace Analysis and Metabolite Profiling

The detection of specific amino acid isomers at trace levels within complex biological matrices is a significant analytical challenge. nih.govnih.gov Methodological innovations are crucial for accurately quantifying compounds like meta-tyrosine, which can serve as a biomarker for conditions such as oxidative stress. nih.govnih.gov

One of the primary challenges in analyzing positional isomers like meta-, ortho-, and para-tyrosine is achieving adequate chromatographic separation, as they often have very similar physical and chemical properties. masonaco.orgiaea.org Recent advancements have focused on developing highly selective liquid chromatography (LC) methods. For example, pentafluorophenyl (PFP) stationary phases have demonstrated successful resolution of tyrosine isomers that could not be separated on standard C18 columns. masonaco.org This allows for their distinct quantification using tandem mass spectrometry (LC-MS/MS). nih.govmasonaco.org

Another innovative approach is microchip electrophoresis (ME), which offers rapid analysis times and high separation efficiency. nih.govku.edu Methods combining ligand-exchange micellar electrokinetic chromatography (LE-MEKC) with electrochemical detection on a microchip have been developed for the simultaneous determination of all three tyrosine isomers along with other biomarkers of oxidative stress. nih.govku.edu

Metabolite profiling, or metabolomics, aims to identify and quantify a wide range of small molecules in a biological sample. ljmu.ac.uk The application of high-resolution mass spectrometry, such as liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), has enabled the discovery of previously unknown metabolites and metabolic pathway alterations related to tyrosine metabolism. ljmu.ac.uk These untargeted approaches are vital for understanding the broader biochemical context and potential biotransformations of specific isomers. ljmu.ac.uk

Furthermore, sensitive biosensors are being developed for the quantification of tyrosine. nih.gov An enzyme cascade-triggered colorimetric reaction, for instance, has been designed for tyrosine detection, offering a linear response at micromolar concentrations and successful application in urine samples without extensive pretreatment. nih.gov While often developed for the most common isomer (p-tyrosine), such platforms represent methodological innovations that could be adapted for the specific detection of other isomers.

Table 2: Summary of Advanced Analytical Methods for Tyrosine Isomer Analysis

| Technique | Principle | Application | Key Advantages |

|---|---|---|---|

| LC-MS/MS with PFP Column | Chromatographic separation on a specialized pentafluorophenyl stationary phase followed by mass spectrometric detection. masonaco.org | Quantifying m-tyrosine and other isomers in biological samples. masonaco.org | High selectivity for positional isomers; high sensitivity and specificity. masonaco.org |

| Microchip Electrophoresis (ME-EC) | Separation based on electrophoretic mobility in a microfluidic device with electrochemical detection. nih.govku.edu | Rapid analysis of multiple oxidative stress biomarkers, including tyrosine isomers. nih.govku.edu | Fast analysis time (<2 min); high separation efficiency; low sample consumption. nih.gov |

| LC-QTOF-MS | High-resolution mass spectrometry for accurate mass measurement and identification of unknown compounds. ljmu.ac.uk | Untargeted metabolomics and metabolite profiling of tyrosine pathways. ljmu.ac.uk | Enables discovery of new metabolites and biotransformation products. ljmu.ac.uk |

| Enzymatic Biosensors | Enzyme-catalyzed reaction produces a detectable signal (e.g., colorimetric) specific to the analyte. nih.gov | Quantification of tyrosine in biological fluids like urine. nih.gov | High specificity; potential for simple and rapid assays without complex sample prep. nih.gov |

These advanced methods are essential for elucidating the presence, concentration, and metabolic role of specific isomers like this compound, paving the way for a better understanding of their physiological and pathological significance. nih.gov

Computational and Mechanistic Investigations of Meta Hydroxy Beta Nor Tyrosine Analogs

Molecular Dynamics and Quantum Mechanical Simulations

Computational simulations are powerful tools for investigating the behavior of molecules at an atomic level. Molecular dynamics (MD) allows for the examination of the movement and conformational changes of molecules over time, while quantum mechanical (QM) methods provide highly accurate calculations of electronic structure, energy, and reactivity.

Conformational Analysis and Potential Energy Surface Mapping

The biological function of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable, low-energy shapes (conformers) a molecule can adopt. This is often achieved by mapping the potential energy surface (PES), a conceptual landscape where the potential energy of the system is a function of its atomic coordinates. Minima on this surface correspond to stable conformers.

For analogs like m-tyrosine, computational studies have been performed to identify its stable zwitterionic conformers. nih.gov Using PES calculations, researchers can systematically explore the rotational possibilities around the molecule's single bonds to locate energy minima. nih.gov

Key Research Findings:

Computational Methods: Density Functional Theory (DFT) based quantum chemistry methods are frequently employed for these calculations. Specifically, the M06-2X functional, combined with a solvent model like the SMD solvent model, has been shown to be effective in accurately reproducing the geometrical properties and vibrational spectra of m-tyrosine. nih.gov

Stable Conformers: Such analyses reveal multiple stable conformers for a molecule, differing in the orientation of their carboxyl, amino, and phenyl side-chain groups. The relative energies of these conformers determine their population at equilibrium.

Table 1: Theoretical Approaches for Conformational Analysis of Tyrosine Analogs

| Computational Method | Application | Key Insights |

|---|---|---|

| Potential Energy Surface (PES) Scan | Searching for stable conformers of m-tyrosine. nih.gov | Identifies low-energy structures by mapping energy as a function of molecular geometry. |

| Density Functional Theory (DFT) | Calculating energies and optimizing geometries of conformers. nih.gov | Provides accurate electronic structure and energy information for identified conformers. |

| M06-2X Functional with SMD Model | Simulating Raman spectra and geometry. nih.gov | Found to provide the best agreement with experimental data for m-tyrosine. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying molecules within a larger environment (e.g., a protein active site). nih.gov | Allows for high-accuracy QM calculations on a key region while treating the surroundings with less computationally expensive MM methods. |

Prediction of Reactivity and Stability Profiles

Quantum mechanical calculations are instrumental in predicting the chemical reactivity and stability of molecules. By analyzing the electronic properties, such as the distribution of electron density and the energies of molecular orbitals, researchers can predict which sites on a molecule are most likely to participate in chemical reactions.

In the context of tyrosine isomers, a significant area of investigation is their formation and stability under conditions of oxidative stress. nih.gov The non-proteinogenic isomer m-tyrosine is primarily formed through the non-enzymatic hydroxylation of phenylalanine by highly reactive species like the hydroxyl radical (•OH). nih.gov

Key Research Findings:

Mechanism of Formation: The formation of m-tyrosine from phenylalanine via hydroxyl radical attack is a two-step process. First, the radical attacks the phenyl ring, creating a highly reactive hydroxyphenylalanine radical intermediate. This intermediate then quickly reacts further to form the stable m-tyrosine isomer. nih.gov

Energetic Favorability: Molecular modeling studies suggest that the hydroxyl radical attack is energetically favorable at all positions on the aromatic ring of phenylalanine, with no significant thermodynamic or kinetic preference for the meta, ortho, or para positions. nih.gov This implies that under conditions of high oxidative stress, the formation of all three tyrosine isomers is chemically plausible.

Modeling of Enzyme Active Site Interactions and Catalytic Mechanisms

Understanding how a molecule like meta-hydroxy beta nor-tyrosine or its analogs interacts with an enzyme's active site is crucial for predicting its metabolic fate and biological effects. QM/MM methods are particularly suited for this purpose, allowing for a detailed quantum mechanical treatment of the substrate and key active site residues, while the rest of the protein is modeled using classical molecular mechanics. nih.gov

Key Research Findings:

Substrate Specificity: Computational design studies on enzymes like phenylalanine aminomutase (PAM) have shown that specific residues in the active site determine substrate selectivity. mdpi.com Mutagenesis studies guided by computational models can alter an enzyme's active site to accommodate non-native substrates, such as β-tyrosine. For example, replacing a bulky residue like tyrosine with a smaller one (e.g., asparagine or cysteine) can create space for the phenolic ring of β-tyrosine, enhancing the enzyme's catalytic efficiency toward this analog. mdpi.com

Role of the Hydroxyl Group: The position of the hydroxyl group on the phenyl ring is critical for catalytic mechanisms. In many enzymes, this group participates in a hydrogen-bonding network that is essential for orienting the substrate and stabilizing transition states. nih.gov Modeling studies of enzymes like tyrosinase, which hydroxylates tyrosine, show that the catalytic cycle involves a series of steps where the phenolic O-H bond plays a key role in proton transfer and subsequent bond formations. researchgate.net

Catalytic Residues: In enzymes that bind tyrosine, the active site often contains a "tetrad" of tyrosine residues that are crucial for deprotonating the substrate and binding cofactors. nih.gov QM/MM simulations can probe the role of each of these residues by modeling the effects of in-silico mutations, revealing their specific contributions to catalytic efficiency and product specificity. nih.gov

Biochemical and Biophysical Characterization of Interacting Macromolecules

Experimental techniques provide the necessary validation for computational predictions and offer deeper insights into the dynamic interactions between small molecules and biological macromolecules like enzymes and receptors.

Kinetic Studies of Enzymes Mediating Transformation or Recognition

Enzyme kinetics involves measuring the rates of enzyme-catalyzed reactions to understand their mechanisms, efficiency, and how they are controlled. wikipedia.org For tyrosine analogs, kinetic studies can reveal how well they are recognized and processed by enzymes that normally act on natural amino acids.

Key Research Findings:

Engineered Enzyme Efficiency: Kinetic analyses of computationally designed enzymes have demonstrated the ability to create catalysts with novel specificities. For instance, mutants of Taxus chinensis phenylalanine aminomutase (TchPAM) were engineered to improve their activity towards β-tyrosine. mdpi.com The kinetic parameters, Michaelis constant (KM) and catalytic rate (kcat), quantify these improvements. A lower KM value indicates a higher binding affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate.

Substrate Binding Order: Steady-state kinetic studies of enzymes like tyrosine hydroxylase have revealed specific sequences for co-substrate binding. For this enzyme, the pterin (B48896) cofactor binds first, followed by O₂, and then tyrosine. nih.gov Understanding this order is essential for elucidating the complete catalytic mechanism and how analogs might interfere with it.

Table 2: Kinetic Parameters of Wild Type and Mutant TchPAM for β-Tyrosine Deamination

| Enzyme Variant | KM (mM) | kcat (s-1) | kcat/KM (mM-1s-1) |

|---|---|---|---|

| Wild Type | 0.99 ± 0.08 | 0.11 ± 0.00 | 0.111 ± 0.012 |

| Tyr424Cys | 0.51 ± 0.04 | 0.14 ± 0.01 | 0.281 ± 0.023 |

| Tyr424Asn | 0.92 ± 0.05 | 0.22 ± 0.01 | 0.234 ± 0.013 |

Data adapted from a study on computationally designed enzymes for β-tyrosine synthesis. mdpi.com The data shows that the Tyr424Cys and Tyr424Asn mutations significantly improve the catalytic efficiency (kcat/KM) for β-tyrosine compared to the wild-type enzyme.

Structural Biology of Binding Proteins and Receptors

Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy, provide atomic-level pictures of how proteins and their ligands interact. These structures are invaluable for understanding the basis of molecular recognition and for guiding the design of new molecules.

Key Research Findings:

Molecular Recognition of Tyrosine: The physicochemical properties of tyrosine make it highly effective for mediating molecular recognition. nih.gov Its aromatic ring can engage in hydrophobic and π-stacking interactions, while its hydroxyl group can act as both a hydrogen bond donor and acceptor. Structural analyses of synthetic binding proteins have revealed the dominant role of tyrosine residues in making molecular contacts. nih.gov

Binding Pockets: In proteins that bind tyrosine-containing motifs, specificity is often conferred by hydrophobic pockets that accommodate the tyrosine and other key residues. For example, the μ2 subunit of the AP2 adaptor complex, which recognizes tyrosine-based endocytosis signals, has a distinct hydrophobic pocket for the tyrosine residue and another for a bulky hydrophobic residue at the Y+3 position. nih.gov

Conformational Changes: The binding of a ligand often induces conformational changes in the protein. researchgate.net For receptor tyrosine kinases, ligand binding promotes dimerization, which brings the intracellular kinase domains close together, leading to their activation. researchgate.net Similarly, structural studies of enzymes have shown that substrate binding can cause loops or domains to close over the active site, creating a catalytically competent environment.

Mechanistic Insights into Cellular Transport and Accumulation

The cellular uptake and intracellular concentration of this compound and its analogs, such as meta-tyrosine, are critical factors influencing their biological activity. While specific transporters for meta-tyrosine have not been exclusively identified, it is understood that as an amino acid isomer, its transport across the cell membrane is likely mediated by general amino acid transport systems. The primary transporter for its structural isomer, para-tyrosine, is the L-type amino acid transporter 1 (LAT1), which is responsible for the uptake of large neutral amino acids. Research on human fibroblast cells has demonstrated that the LAT1 isoform is involved in approximately 90% of the total uptake of tyrosine. It is plausible that meta-tyrosine competes with para-tyrosine and other large neutral amino acids for transport via LAT1 and other related transporters like LAT2, LAT3, and LAT4.

The accumulation of these atypical tyrosine isomers within the cell is not solely dependent on transport kinetics but is also a direct consequence of cellular stress. Under conditions of oxidative stress, the non-enzymatic hydroxylation of phenylalanine by reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), leads to the formation of meta-tyrosine and ortho-tyrosine. This production pathway means that intracellular levels of meta-tyrosine can rise significantly when cellular antioxidant defenses are overwhelmed.

To counteract this accumulation, cells possess specific metabolic pathways for the degradation of abnormal tyrosine isomers. Studies in the nematode Caenorhabditis elegans have identified that the enzyme tyrosine aminotransferase (TATN-1) plays a crucial role in metabolizing meta-tyrosine. This enzyme, which is the first in the tyrosine degradation pathway, can deaminate meta-tyrosine, converting it into 3-hydroxyphenylpyruvic acid. The expression of TATN-1 is upregulated in response to oxidative stress, indicating a protective mechanism to prevent the buildup of potentially toxic meta-tyrosine. Therefore, the net intracellular accumulation of this compound analogs is determined by the balance between their transport into the cell, their formation from phenylalanine during oxidative stress, and their metabolic elimination.

| Transporter Isoform | Contribution to Total Tyrosine Uptake (%) |

|---|---|

| LAT1 | ~90% |

| LAT2, LAT3, LAT4 | <10% |

| System A (ATA2) | ~10% |

Exploration of Biological Systems-Level Impacts on Redox Homeostasis

Redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of the biological system to neutralize these reactive intermediates through antioxidant defense mechanisms. Perturbations in this balance lead to oxidative stress, a condition implicated in cellular damage and various pathologies. This compound analogs, particularly meta-tyrosine, are intimately linked with the state of cellular redox homeostasis, serving both as a biomarker and a mediator of oxidative stress.

The formation of meta-tyrosine occurs when hydroxyl radicals, one of the most potent and damaging ROS, oxidize the amino acid phenylalanine. Consequently, elevated levels of meta-tyrosine in tissues and biological fluids are considered a reliable indicator of hydroxyl radical-induced oxidative damage. However, emerging evidence suggests that meta-tyrosine is not merely a passive bystander or marker of damage. Instead, it may actively contribute to the toxic effects of oxidative stress, representing a distinct mechanism by which oxidative stress can disrupt cellular function.

The accumulation of meta-tyrosine can have significant consequences at the systems level. In C. elegans, for instance, worms deficient in the meta-tyrosine-metabolizing enzyme tyrosine aminotransferase (TATN-1) exhibit increased sensitivity to various sources of oxidative stress. When these mutant worms are exposed to meta-tyrosine, they display marked developmental delays, reduced fertility, and a shortened lifespan, highlighting the inherent toxicity of the compound when it is allowed to accumulate.

The cellular response to oxidative stress involves the activation of transcription factors that control the expression of a suite of protective genes. The transcription factor SKN-1 in C. elegans (an ortholog of the mammalian Nrf2) is a key regulator of the oxidative stress response. Notably, SKN-1 directly activates the expression of the tatn-1 gene in response to oxidative stress, demonstrating a conserved cellular strategy to mitigate the harmful effects of meta-tyrosine accumulation by enhancing its degradation. This illustrates a direct link between the machinery of redox homeostasis and the metabolic pathways responsible for clearing abnormal amino acid isomers generated during periods of stress.

| Condition | Phenotype in Wild-Type Worms | Phenotype in tatn-1 Mutant Worms |

|---|---|---|

| Exposure to Oxidative Stress | Upregulation of tatn-1 expression | Increased sensitivity to oxidative stress |

| Exposure to Meta-tyrosine | Normal Development | Delayed development, reduced fertility, shortened lifespan |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for meta-hydroxy beta nor-tyrosine, and how can researchers optimize yield and purity?

- Methodological Answer: Begin with solid-phase peptide synthesis (SPPS) or enzymatic modification of tyrosine derivatives, using protecting groups (e.g., Fmoc or Boc) for the hydroxyl and amine functionalities. Optimize reaction conditions (pH, temperature, catalysts) via Design of Experiments (DoE) to maximize yield. Purification via reverse-phase HPLC with UV detection (λ = 280 nm) ensures purity ≥95%. Validate structures using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural identity of this compound in complex biological matrices?

- Methodological Answer: Combine LC-MS/MS with collision-induced dissociation (CID) to compare fragmentation patterns against synthetic standards. Use isotope-labeled internal standards (e.g., C-tyrosine derivatives) to correct for matrix effects. Cross-validate with H-NMR in deuterated solvents (DO or DMSO-d) for unambiguous confirmation .

Q. What are the known biological roles or enzymatic interactions of this compound?

- Methodological Answer: Conduct enzyme inhibition assays (e.g., tyrosine hydroxylase or phenylalanyl-tRNA synthetase) using recombinant proteins. Measure kinetic parameters (, ) via spectrophotometric or fluorometric methods. Pair with molecular docking simulations (AutoDock Vina) to predict binding affinities at active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer: Perform meta-analysis of existing datasets using PRISMA guidelines. Stratify studies by experimental variables (cell lines, assay conditions) to identify confounding factors. Validate findings via orthogonal assays (e.g., in vitro kinase profiling vs. whole-cell viability assays) .

Q. What advanced analytical strategies address challenges in quantifying this compound in non-targeted analysis (NTA) workflows?

- Methodological Answer: Implement ion mobility spectrometry (IMS)-HRMS to separate isomers. Use computational tools (e.g., CFM-ID 4.0) for spectral matching against in silico libraries. Quantify via probabilistic scoring (e.g., % confidence intervals) and validate with stable isotope tracing .

Q. How should researchers design experiments to investigate the compound’s metabolic stability and pharmacokinetics?

- Methodological Answer: Use Caco-2 cell monolayers for permeability studies (P values) and liver microsomes for metabolic stability (half-life calculations). Apply physiologically based pharmacokinetic (PBPK) modeling (GastroPlus) to predict in vivo behavior. Validate with LC-MS/MS plasma profiling in rodent models .

Q. What methodological frameworks support the integration of this compound data into multi-omics studies?

- Methodological Answer: Employ systems biology approaches (e.g., weighted gene co-expression network analysis) to link metabolite levels with transcriptomic/proteomic datasets. Use pathway enrichment tools (KEGG, MetaCyc) to map biochemical interactions. Validate via CRISPR-Cas9 knockouts of candidate genes .

Methodological Best Practices

- Data Validation : Cross-reference spectral libraries (NIST, MassBank) and report confidence scores for identifications .

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like MetaboLights .

- Theoretical Frameworks : Anchor hypotheses in enzyme kinetics or metabolic pathway theory to guide experimental design and interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.